molecular formula C14H14ClNO B5850215 3-(3-CHLOROBUT-2-EN-1-YL)-2-METHYLQUINOLIN-4-OL CAS No. 88654-98-2

3-(3-CHLOROBUT-2-EN-1-YL)-2-METHYLQUINOLIN-4-OL

Cat. No.: B5850215
CAS No.: 88654-98-2
M. Wt: 247.72 g/mol
InChI Key: HOFQUAXNPCMCQM-UHFFFAOYSA-N
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Description

3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol is a synthetic organic compound with a unique structure that combines a quinoline backbone with a chlorinated butenyl side chain

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is acting. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Chlorinated organic compounds can sometimes be hazardous, so appropriate safety precautions would need to be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, and investigating its potential applications, for example in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-ol typically involves the alkylation of 2-methylquinolin-4-ol with 3-chlorobut-2-en-1-yl chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline derivative attacks the electrophilic carbon of the chlorobut-2-en-1-yl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorinated side chain under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-4-ol: Lacks the chlorobut-2-en-1-yl side chain, resulting in different chemical and biological properties.

    3-Chlorobut-2-en-1-yl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol is unique due to the combination of its quinoline core and chlorinated butenyl side chain. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

88654-98-2

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

3-(3-chlorobut-2-enyl)-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C14H14ClNO/c1-9(15)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)17/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

HOFQUAXNPCMCQM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(/C)\Cl

SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)Cl

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)Cl

Origin of Product

United States

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